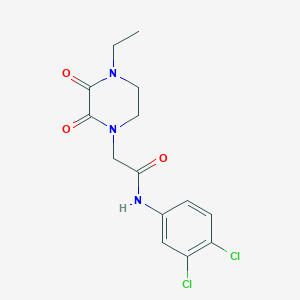

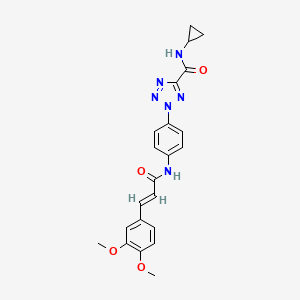

![molecular formula C20H18N4O4S2 B2494618 (Z)-3-(furan-2-ylmethyl)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 488810-77-1](/img/structure/B2494618.png)

(Z)-3-(furan-2-ylmethyl)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazolidinone derivatives, which include similar structural motifs to the requested compound, involves multiple steps starting from basic precursors. For instance, Chandrappa et al. (2009) synthesized 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, showcasing the synthesis pathway that involves the coupling of furan moieties with thiazolidinone frameworks, which is relevant to the synthesis of the requested compound. This process highlighted the importance of the electron-donating groups on the thiazolidinone moiety for enhancing anticancer activity (Chandrappa et al., 2009).

Molecular Structure Analysis

The molecular structure of similar compounds has been thoroughly analyzed using various techniques. Rahmani et al. (2017) utilized FT-IR, 1H and 13C NMR spectroscopy, and X-ray powder diffraction (XRPD) to characterize the molecular structure of a related thiazolidin-4-one compound. This comprehensive approach allows for a detailed understanding of the molecular arrangement and the confirmation of the synthesized compound's structure (Rahmani et al., 2017).

Chemical Reactions and Properties

The reactivity and chemical properties of thiazolidinone derivatives and related compounds have been explored in various studies. Sirakanyan et al. (2015) examined the reactivity of pyrido and furo-pyrimidinones with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems. This research provides insights into the potential chemical reactions that similar compounds to the requested one might undergo, highlighting the versatility and reactivity of the thiazolidinone core (Sirakanyan et al., 2015).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, can be determined through analytical methods like XRPD, as demonstrated by Rahmani et al. (2017). Such studies are crucial for understanding the stability, formulation, and application potential of these compounds (Rahmani et al., 2017).

Aplicaciones Científicas De Investigación

Anticancer and Antiangiogenic Effects

This compound and its derivatives have been explored for their potential anticancer and antiangiogenic effects. A study by Chandrappa et al. (2010) found that novel thioxothiazolidin-4-one derivatives exhibited significant reduction in tumor volume and cell number, as well as prolonged lifespan in mice with Ehrlich Ascites Tumor. These compounds also showed strong antiangiogenic effects, suggesting their potential as anticancer therapies.

Synthesis of Heterocyclic Systems

Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, a related compound, has been used in the synthesis of various heterocyclic systems like pyrimidinones and pyridazinones. Toplak et al. (1999) demonstrated its utility in producing several biologically active compounds.

Development of Biologically Active Compounds

The compound's derivatives are important for synthesizing biologically active compounds containing pyrimidine and pyridazine. Aniskova et al. (2017) focused on creating molecules with pyridine and pyridazine fragments, leading to compounds with potential biological activity.

Antinociceptive and Anti-inflammatory Properties

Research by Selvam et al. (2012) synthesized thiazolopyrimidine derivatives that exhibited significant antinociceptive and anti-inflammatory activities. This indicates the compound's potential in pain relief and inflammation reduction.

Antifibrotic and Anticancer Activity

The derivatives of this compound have shown promising antifibrotic and anticancer activities. Kaminskyy et al. (2016) describe the synthesis of amino(imino)thiazolidinone derivatives and their significant reduction in the viability of fibroblasts, indicating their potential in cancer treatment.

Propiedades

IUPAC Name |

(5Z)-3-(furan-2-ylmethyl)-5-[[2-(2-hydroxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4S2/c1-12-4-5-16-22-17(21-6-7-25)14(18(26)23(16)10-12)9-15-19(27)24(20(29)30-15)11-13-3-2-8-28-13/h2-5,8-10,21,25H,6-7,11H2,1H3/b15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQGDZKULYUJJA-DHDCSXOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCCO)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCCO)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(furan-2-ylmethyl)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

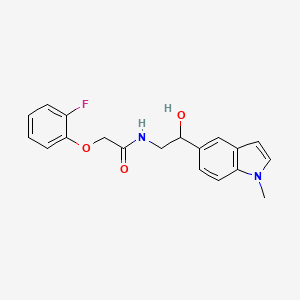

![2-Ethyl-5-((3-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494536.png)

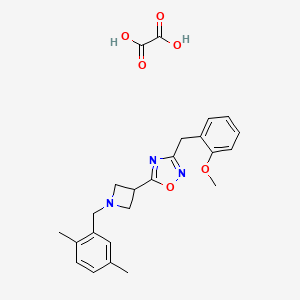

![1-allyl-4-(1-(3-(4-chloro-3-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2494542.png)

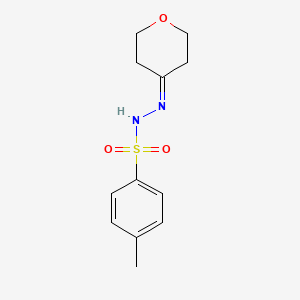

![Methyl 3-[(cyclohexylcarbamoyl)amino]thiophene-2-carboxylate](/img/structure/B2494546.png)

![6-Butan-2-yl-2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494551.png)

![diethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2494553.png)

![(3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol;hydrochloride](/img/structure/B2494557.png)

![2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+](/img/structure/B2494558.png)